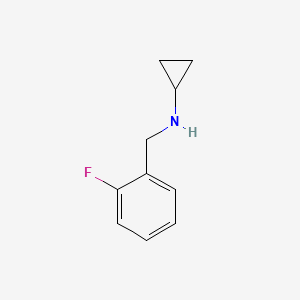

Cyclopropyl-(2-fluoro-benzyl)-amine

Vue d'ensemble

Description

Synthesis Analysis

“Cyclopropyl-2-fluoro benzyl ketone” is a key intermediate in the synthesis of various pharmaceuticals . It contains a cyclopropyl group and a fluorine atom, which make it highly reactive and versatile in various chemical reactions .Molecular Structure Analysis

The molecular structure of “Cyclopropyl-(2-fluoro-benzyl)-amine” is not explicitly mentioned in the search results .Chemical Reactions Analysis

“Cyclopropyl-2-fluoro benzyl ketone” is highly versatile and reactive in various chemical reactions due to its unique chemical structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopropyl-(2-fluoro-benzyl)-amine” are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Smooth Muscle Relaxation

Cyclopropyl-(2-fluoro-benzyl)-amine has been shown to induce relaxation in smooth muscle tissue . This effect was observed in the corpus cavernosum, a sponge-like region of erectile tissue which contains most of the blood in the penis during penile erection . The compound was found to increase the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the relaxation of smooth muscle tissue .

Soluble Guanylyl Cyclase (sGC) Activity

The compound has been found to stimulate the activity of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP . This increase in sGC activity leads to an increase in cGMP levels, which in turn can lead to smooth muscle relaxation .

NADPH Oxidase Activity/Expression

Cyclopropyl-(2-fluoro-benzyl)-amine has been shown to affect the activity and expression of NADPH oxidase, an enzyme that plays a key role in the production of reactive oxygen species . The compound was found to reduce superoxide formation and inhibit the expression of NADPH oxidase subunits induced by certain compounds .

Treatment for Erectile Dysfunction

Given its effects on smooth muscle relaxation and sGC activity, Cyclopropyl-(2-fluoro-benzyl)-amine has potential applications in the treatment of erectile dysfunction . By enhancing the effects of nitric oxide and reducing oxidative stress in the penis, the compound could potentially improve erectile function .

Pulmonary Artery Dilation

In addition to its effects on the corpus cavernosum, Cyclopropyl-(2-fluoro-benzyl)-amine has also been found to induce dilation in the ovine pulmonary artery . This effect was found to be independent of nitric oxide and was associated with an increase in the activity of the sodium pump .

Stimulation of Sodium Pump

Cyclopropyl-(2-fluoro-benzyl)-amine has been shown to stimulate the sodium pump, an essential mechanism for maintaining the balance of sodium and potassium ions in cells . This effect was observed in the ovine pulmonary artery and was found to be independent of cGMP .

Mécanisme D'action

Target of Action

The primary target of Cyclopropyl-(2-fluoro-benzyl)-amine is the soluble guanylyl cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and cellular growth .

Mode of Action

Cyclopropyl-(2-fluoro-benzyl)-amine interacts with its target, sGC, in a nitric oxide (NO)-independent manner . This compound acts as an sGC activator, leading to an increase in the production of cyclic guanosine monophosphate (cGMP), a critical secondary messenger in cells .

Biochemical Pathways

The activation of sGC by Cyclopropyl-(2-fluoro-benzyl)-amine affects the NO-cGMP signaling pathway . The increased production of cGMP leads to the activation of protein kinase G (PKG), which then phosphorylates various target proteins, leading to physiological effects such as smooth muscle relaxation .

Result of Action

The activation of sGC by Cyclopropyl-(2-fluoro-benzyl)-amine leads to vasodilation, or the relaxation of smooth muscle cells within the blood vessels . This results in an increase in blood flow and a decrease in blood pressure . Additionally, this compound has been shown to reduce superoxide formation and inhibit the expression of NADPH oxidase subunits, potentially providing a protective effect against oxidative stress .

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYPFBRRGVZJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360122 | |

| Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-(2-fluoro-benzyl)-amine | |

CAS RN |

625435-02-1 | |

| Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

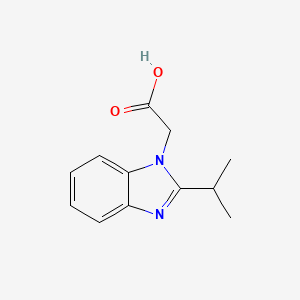

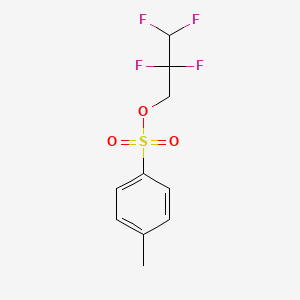

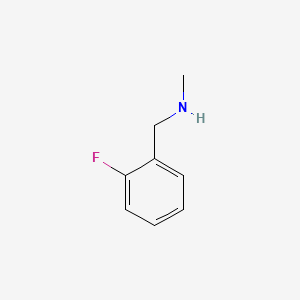

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.